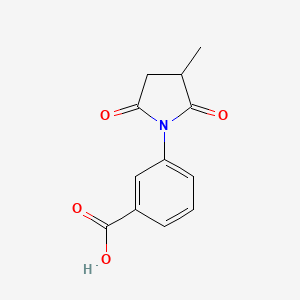

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

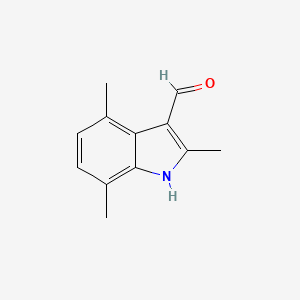

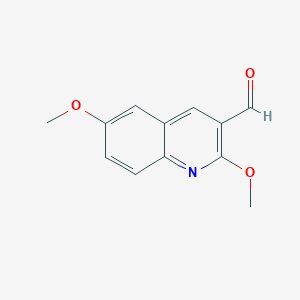

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound that is structurally related to a family of organic compounds known as pyrrolidinones, which are lactams of amino acids and have a wide range of applications in medicinal chemistry due to their biological activity. The compound features a 3-methyl-2,5-dioxopyrrolidin-1-yl group attached to a benzoic acid moiety, which can be involved in the formation of various derivatives and complexes with potential pharmacological properties .

Synthesis Analysis

The synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has been reported through a hydrogenation process of 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid, which is accessible from the fusion of anthranilic acid with citraconic anhydride. This method is noted for providing cleaner material in higher overall yield compared to previous methods, indicating an improvement in the synthetic approach for this compound .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not directly reported in the provided papers, related compounds have been studied using various spectroscopic techniques and crystallography. For instance, the crystal structures of solvates of a structurally similar compound were determined, highlighting the importance of molecular geometry and intermolecular interactions in the stabilization of the crystal lattice . Additionally, DFT calculations and Hirshfeld surface analysis have been employed to understand the properties of related compounds, which could be applicable to the analysis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can be inferred from studies on related compounds. For example, organotin(IV) complexes have been synthesized using a related 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, indicating the potential for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid to form complexes with metals and other chemical entities . Furthermore, the compound's benzoic acid moiety could be activated for further chemical transformations, such as amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can be deduced from the properties of similar compounds. For instance, the photophysical properties of lanthanide complexes derived from related aromatic carboxylic acids have been characterized, suggesting that the ben

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

A novel procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid through the hydrogenation of 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid has been reported, yielding cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003). This synthesis pathway is significant for providing a more efficient method to produce this compound, which could be crucial for its applications in various scientific research areas.

Biological Applications

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, showing potential biological applications. These complexes were evaluated against different bacteria and fungi to determine their toxicity, with LD50 data calculated using the Brine Shrimp method (Shahid et al., 2005). This study indicates potential antimicrobial applications of these compounds, contributing to the field of medicinal chemistry and antimicrobial research.

Advanced Material Development

Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized, showcasing unique syntheses, crystal structures, and photophysical properties. These polymers exhibit interesting two-dimensional molecular arrays held together by intermolecular hydrogen-bonding interactions, serving as efficient light-harvesting chromophores (Sivakumar, Reddy, Cowley, & Butorac, 2011). This research highlights the compound's utility in developing materials with specific light-absorption and emission properties, which could be beneficial for optoelectronic applications.

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGODKUTURWIHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231912 |

Source

|

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832739-55-6 |

Source

|

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)